Home > Products > Screening Compounds P14077 > N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1105207-70-2

N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Catalog Number: EVT-2926509
CAS Number: 1105207-70-2
Molecular Formula: C21H14N4O2S
Molecular Weight: 386.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (Compound 2) []

    2. 4-Chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (Compound 3) []

    • Compound Description: This compound is a key intermediate derived from Compound 2 []. While its biological activity isn't explicitly described in the abstract, its role as a synthetic intermediate suggests its potential in generating diverse thieno[3,2-d]pyrimidine analogs.

    3. Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate (Compound 10) []

    • Compound Description: This compound demonstrated potent anticancer activity against three human cancer cell lines, with efficacy almost comparable to Doxorubicin []. This finding emphasizes its potential as a lead compound in developing new anticancer agents.

    4. N-(phenyl)/4-chlorophenyl or methoxyphenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-acetamide (Compounds 13a-c) []

    • Compound Description: These compounds represent a series of analogs where the substituent on the phenyl ring of the acetamide moiety at the 2-position is varied (phenyl, 4-chlorophenyl, or methoxyphenyl). This modification likely aims to investigate the impact of electronic and steric factors on the compounds' biological activity. Compound 13b, featuring a 4-chlorophenyl substituent, showed particularly potent anticancer activity, almost rivaling Doxorubicin [].

    **5. 3-Methyl-2-(methylsulfanyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (Compound 12) ** []

    • Compound Description: This compound is another key intermediate derived from Compound 2, playing a crucial role in synthesizing thienotriazolopyrimidine derivatives []. The modification at the 2-position with a methylsulfanyl group highlights a strategy for introducing diversity in this position.

    6. Thieno[1,2,4]triazolopyrimidine derivatives (Compounds 14 and 15) []

    • Compound Description: These compounds are synthesized from Compound 12, showcasing the successful fusion of a triazole ring onto the thieno[3,2-d]pyrimidine core []. Compound 15, in particular, exhibited marked growth inhibition against the tested cancer cell lines, though its potency was lower compared to Doxorubicin.

    **7. 3-Methyl-2-(methylsulfonyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (Compound 16) ** []

      8. 2-[(4-Aminophenyl)amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (Compound 17) []

        9. N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)amino]phenyl}-methanesulfonamide (Compound 18) []

        • Compound Description: This compound, derived from Compound 17, emerged as one of the most potent compounds in the study, exhibiting anticancer activity comparable to Doxorubicin []. The presence of the methanesulfonamide group at the 4-position of the phenyl ring likely contributes to its potent activity.
        Overview

        N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antimicrobial properties. The specific structure of this compound suggests potential applications in pharmaceutical development, particularly as a therapeutic agent targeting various diseases.

        Source and Classification

        The compound is classified under heterocyclic compounds, specifically thienopyrimidines, which are characterized by the presence of sulfur and nitrogen within their ring structures. The synthesis and characterization of similar compounds have been documented in various scientific literature, highlighting their importance in drug discovery and development .

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be approached through several synthetic pathways. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate acylating agents under controlled conditions.

        1. Starting Materials: The synthesis typically begins with 2-aminothiophene-3-carbonitrile.
        2. Acylation: This intermediate is acylated using trichloroacetyl chloride or similar reagents to introduce the necessary substituents.
        3. Cyclization: The cyclization step is crucial and may involve heating in the presence of a base (e.g., sodium hydroxide) to facilitate the formation of the thieno[3,2-d]pyrimidine core structure.
        4. Final Modification: The introduction of the cyanophenyl and acetamide groups can be achieved through nucleophilic substitution reactions or further acylation steps .
        Molecular Structure Analysis

        Structure and Data

        The molecular formula for N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C19H16N4O2S. Its structure features:

        • A thieno[3,2-d]pyrimidine ring system.
        • A phenyl group at the 7-position.
        • A cyanophenyl substituent at the nitrogen atom.
        • An acetamide functional group.
        Chemical Reactions Analysis

        Reactions and Technical Details

        N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can participate in various chemical reactions due to its functional groups:

        1. Nucleophilic Substitution: The acetamide group can undergo nucleophilic attack by stronger nucleophiles, potentially leading to substitution reactions.
        2. Condensation Reactions: The presence of carbonyl groups allows for condensation reactions with alcohols or amines to form more complex derivatives.
        3. Reduction Reactions: The cyano group may be reduced to an amine under suitable conditions, altering the compound's biological activity.

        These reactions are critical for modifying the compound to enhance its pharmacological properties or to explore its mechanism of action further.

        Mechanism of Action

        Process and Data

        The mechanism of action for N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide primarily involves its interaction with biological targets such as enzymes or receptors.

        1. Target Interaction: Compounds within the thienopyrimidine class often inhibit specific enzymes involved in cell proliferation or signal transduction pathways.
        2. Biological Activity: The presence of the thieno[3,2-d]pyrimidine moiety is associated with anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.

        Quantitative data on IC50 values (the concentration required to inhibit 50% of target activity) may be available from biological assays conducted on this compound or similar derivatives .

        Physical and Chemical Properties Analysis

        Physical and Chemical Properties

        N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits several notable physical and chemical properties:

        1. Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide or dimethylformamide but may have limited solubility in water due to its hydrophobic regions.
        2. Melting Point: Specific melting point data should be determined experimentally but can provide insights into purity.
        3. Stability: Stability under various pH conditions can be assessed through accelerated stability studies.

        These properties are essential for understanding how the compound behaves under different conditions and its suitability for formulation into pharmaceutical products.

        Applications

        Scientific Uses

        N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has potential applications in several scientific fields:

        1. Pharmaceutical Development: As a lead compound for developing new anticancer agents or treatments for infectious diseases.
        2. Biochemical Research: Utilized in studies exploring enzyme inhibition mechanisms or cellular signaling pathways.
        3. Material Science: Investigated for use in creating novel materials with specific electronic or optical properties based on its unique structure.
        Introduction to Thienopyrimidine-Based Pharmacophores in Medicinal Chemistry

        Thienopyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases, enabling diverse interactions with biological targets. These fused heterocyclic systems exhibit remarkable pharmacological versatility, particularly in oncology and kinase inhibition. The structural isosterism with natural purines allows thienopyrimidines to effectively compete for ATP-binding sites in kinases while offering superior metabolic stability and synthetic versatility compared to purine-based compounds [4] [8]. The bicyclic framework provides multiple sites for strategic substitution, enabling fine-tuning of target affinity, physicochemical properties, and pharmacokinetic behavior. Among the three possible isomeric forms (thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine), the thieno[3,2-d]pyrimidine configuration has emerged as particularly significant in targeted cancer therapies due to its optimal spatial orientation for interacting with key kinase domains [5] [6].

        Historical Evolution of Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery

        The medicinal exploration of thieno[3,2-d]pyrimidines began in earnest during the 1990s as researchers sought kinase inhibitors with improved selectivity profiles. Early work focused on tyrosine kinase inhibition, demonstrating potent activity against EGFR and VEGFR kinases. The scaffold gained significant attention when olmutinib (Olita™) became the first thieno[3,2-d]pyrimidine derivative approved by regulatory agencies (South Korea's MFDS in 2016) for third-line treatment of T790M-positive non-small cell lung cancer [5]. This milestone validated the scaffold's therapeutic potential and stimulated extensive structure-activity relationship studies. Concurrently, pictilisib (GDC-0941) advanced through clinical trials as a PI3K inhibitor for solid tumors, highlighting the scaffold's adaptability to diverse kinase targets [8]. The historical development demonstrates a clear trajectory from simple cytotoxic agents to sophisticated targeted therapies, with modern designs increasingly incorporating structural elements to address mutant kinases and overcome drug resistance [4] [5].

        Table 1: Clinically Significant Thieno[3,2-d]pyrimidine Derivatives

        CompoundMolecular TargetDevelopment StatusKey Structural FeaturesPrimary Indication
        OlmutinibEGFR (T790M mutant)Approved (South Korea)4-anilino substituent, acrylamide moietyNSCLC with T790M mutation
        Pictilisib (GDC-0941)PI3Kα/δPhase II completedMorpholinopyrimidine, sulfonylpiperazineAdvanced solid tumors, breast cancer
        SNS-314Aurora kinases A/B/CPhase I completed4-anilino group, benzimidazole substituentAdvanced solid tumors
        Fimepinostat (CUDC-907)HDAC/PI3K dual inhibitorPhase I completedHydroxamic acid, morpholinopyrimidineLymphoma, multiple myeloma
        RelugolixGnRH receptor antagonistApproved (US, EU, JP)4-aminocarbonyl linkage, dimethylpyridineProstate cancer, uterine fibroids

        Structural Significance of 4-Oxo-7-Phenyl Substitution Patterns

        The 4-oxo-7-phenyl substitution pattern in thieno[3,2-d]pyrimidine derivatives represents a strategically optimized configuration for balanced kinase affinity and physicochemical properties. The 4-carbonyl group serves as a critical hydrogen bond acceptor that mimics the purine N1 position, enabling strong interactions with backbone amides in the kinase hinge region (e.g., Met769 in EGFR). This carbonyl group also enhances water solubility through polar surface area contribution, counterbalancing the hydrophobic phenyl ring [5] [8]. The 7-phenyl substituent occupies a hydrophobic pocket adjacent to the ATP-binding site, with meta- and para-substitutions dramatically influencing target selectivity. Para-substituted electron-withdrawing groups (e.g., cyano, fluoro) enhance potency against resistant mutants by promoting additional dipole interactions with conserved residues [6] [9]. Molecular modeling studies indicate that the coplanar orientation of the phenyl ring relative to the thienopyrimidine core maximizes π-π stacking interactions with tyrosine residues (Tyr751 in EGFR, Tyr907 in MET), contributing to low nanomolar inhibitory activity [6].

        Table 2: Impact of Thieno[3,2-d]pyrimidine Substituents on Biological Activity

        PositionSubstituentTarget AffinityCellular Potency (IC₅₀ Range)Key Molecular Interactions
        4-positionOxo groupEGFR, VEGFR, Aurora0.05–0.5 µMH-bond with hinge region Met793 (EGFR)
        7-positionPhenylBroad-spectrum kinases0.01–1 µMHydrophobic pocket occupation, π-stacking with Tyr751
        7-position4-FluorophenylEGFR T790M mutants0.005–0.05 µMEdge-to-face interaction with Phe723, dipole with Lys745
        7-position3-ChlorophenylMET kinase0.002–0.01 µMHalogen bond with Asp1222, hydrophobic contact with Val1092
        6-positionMethylPI3Kα0.1–0.8 µMSteric occlusion of solvent-exposed region

        Recent synthetic innovations have streamlined access to these substitution patterns. Microwave-assisted cyclocondensation between 2-aminothiophene-3-carboxylates and formamide reduces reaction times from 8-10 hours to under 30 minutes while improving yields from 65% to over 90% [2] [8]. Subsequent functionalization at C3 via nucleophilic displacement of chloro derivatives enables efficient installation of the critical acetamide linker. The 7-aryl group is typically introduced through Gewald synthesis modifications, using substituted benzaldehydes to generate the corresponding 2-aminothiophene precursors with defined aryl groups at C5 (equivalent to C7 in the fused system) [8].

        Role of Acetamide Linkers in Enhancing Bioavailability

        The acetamide spacer (-NHCH₂C(O)-) in N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide serves as a critical molecular modulator that profoundly influences both target engagement and pharmacokinetic properties. This flexible linkage enables conformational adaptation of the 4-cyanophenyl pharmacophore to deeply penetrate the hydrophobic back pocket of kinase domains, a feature confirmed through comparative molecular dynamics simulations [7] [9]. The methylene bridge (-CH₂-) provides essential torsional freedom, allowing the cyanophenyl group to adopt optimal orientations for forming π-cation interactions with conserved lysine residues (e.g., Lys745 in EGFR) while the carbonyl group hydrogen-bonds with structural water molecules in the solvent channel [7]. Beyond target binding, the acetamide linker significantly enhances aqueous solubility—measured at 19 µg/mL at pH 7.0 for benchmark derivatives—through a combination of hydrogen bond donation/acceptance capacity and disruption of crystalline packing [3] [7].

        The incorporation of para-cyano substitution on the terminal phenyl ring represents a strategic design choice to fine-tune electronic properties without significantly increasing molecular weight. The electron-withdrawing cyano group reduces the aniline's basicity (predicted pKₐ ~2.5), minimizing protonation under physiological conditions and enhancing membrane permeability. This modification also introduces a hydrogen bond acceptor that can interact with serine/threonine residues at the periphery of the ATP-binding site (e.g., Thr790 in EGFR), contributing to mutant selectivity [3] [9]. Systematic structure-property relationship studies reveal that elongation beyond the acetamide spacer or incorporation of rigid elements significantly reduces oral bioavailability due to increased topological polar surface area and molecular rigidity [7].

        Table 3: Structure-Property Relationships of Acetamide Linker Modifications

        Linker StructureAqueous Solubility (µg/mL)logD (pH 7.4)Plasma Stability (t₁/₂, h)Caco-2 Permeability (×10⁻⁶ cm/s)Kinase Inhibition (IC₅₀, nM)
        -NHCH₂C(O)- (acetamide)19.2 ± 0.81.85 ± 0.05>4825.3 ± 1.212.7 ± 0.8 (EGFR)
        -NHC(O)- (amide)8.7 ± 0.42.15 ± 0.0842.518.9 ± 0.98.3 ± 0.6
        -NHCH₂CH₂C(O)- (propionamide)15.6 ± 0.61.92 ± 0.06>4822.7 ± 1.114.9 ± 1.0
        -CH₂NHCH₂C(O)- (methylaminoacetamide)5.2 ± 0.32.78 ± 0.1136.28.3 ± 0.432.5 ± 2.1
        Rigid cis-olefin linker3.8 ± 0.23.05 ± 0.1428.76.1 ± 0.345.7 ± 3.3

        Modern prodrug strategies leverage the acetamide nitrogen for further bioavailability enhancement. Carbonate-based prodrugs installed on the linker nitrogen increase lipophilicity (logP +0.8–1.2 units) and achieve near-complete conversion to parent drug in hepatic microsomes, boosting oral absorption by 3.5-fold in preclinical models [3]. Alternatively, PROTAC (Proteolysis-Targeting Chimera) constructs exploit the acetamide nitrogen to tether E3 ligase ligands (e.g., thalidomide analogs), enabling targeted protein degradation while maintaining favorable physicochemical properties [7] [10]. These approaches demonstrate how the strategic incorporation of the acetamide linker provides both immediate pharmacological advantages and future opportunities for structural optimization.

        Properties

        CAS Number

        1105207-70-2

        Product Name

        N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

        IUPAC Name

        N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide

        Molecular Formula

        C21H14N4O2S

        Molecular Weight

        386.43

        InChI

        InChI=1S/C21H14N4O2S/c22-10-14-6-8-16(9-7-14)24-18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,11H2,(H,24,26)

        InChI Key

        DMLSQRKZBOYLIF-UHFFFAOYSA-N

        SMILES

        C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.